An In-depth Technical Guide to 2,5-Dichloroaniline: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 2,5-Dichloroaniline: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dichloroaniline is a chlorinated aromatic amine that serves as a crucial intermediate in the synthesis of various industrial and pharmaceutical compounds. Its primary applications are in the production of azo dyes, pigments, and pesticides.[1][2] A thorough understanding of its chemical and physical properties, structure, and analytical characterization is essential for its safe handling, effective utilization in synthetic chemistry, and assessment of its toxicological profile. This guide provides a comprehensive overview of 2,5-dichloroaniline, including its physicochemical properties, spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visualizations of its structure and relevant chemical pathways.
Chemical Structure and Identification
2,5-Dichloroaniline is an organic compound with the molecular formula C₆H₅Cl₂N.[3] It consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and two chlorine atoms at positions 2 and 5.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-dichloroaniline is presented in Table 1. This data is crucial for designing reaction conditions, purification procedures, and for safety assessments.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅Cl₂N | [3] |
| Molecular Weight | 162.02 g/mol | [3] |
| Appearance | White to light brown crystalline solid | [1] |
| Melting Point | 47-50 °C | [1][3] |
| Boiling Point | 251 °C | [1][3] |
| Density | 1.54 g/cm³ | [1][3] |
| Water Solubility | Approx. 0.56 g/L at 20 °C | [1] |
| Solubility | Soluble in ethanol (B145695), ether, carbon disulfide, and dilute hydrochloric acid. | [3][4] |
| pKa | 1.60 ± 0.10 | [1] |
| LogP (Octanol/Water Partition Coefficient) | 2.92 | [1] |
| Flash Point | >113 °C | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
Spectroscopic Data
The structural characterization of 2,5-dichloroaniline is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
| ¹H NMR (600 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.141 | d | 8.4 |
| H-2 | 6.753 | d | 2.4 |
| H-4 | 6.647 | dd | 8.4, 2.4 |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 143.9 |
| C-3 | 133.1 |
| C-5 | 130.2 |
| C-6 | 118.8 |
| C-4 | 117.4 |
| C-2 | 115.4 |
(Reference for NMR data:[1])
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-dichloroaniline exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3420 | N-H stretching | [5] |
| 1620-1580 | N-H bending and C=C aromatic stretching | |
| ~1250 | C-Cl symmetric bending | [5] |
| 880-800 | C-H out-of-plane bending (aromatic) | |
| ~680 | Ring deformation | [5] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2,5-dichloroaniline results in a characteristic fragmentation pattern.
| m/z | Relative Intensity | Likely Fragment |
| 161 | 99.99 | [M]⁺ (Molecular ion with ³⁵Cl₂) |
| 163 | 67.42 | [M+2]⁺ (Molecular ion with one ³⁵Cl and one ³⁷Cl) |
| 90 | 21.36 | [M - 2Cl]⁺ or [M - HCN - Cl]⁺ |
| 63 | 16.80 | [C₅H₃]⁺ |
| 99 | 14.86 | [M - Cl - HCN]⁺ |
(Reference for MS data:[1])
The presence of two chlorine atoms is evident from the isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having approximately two-thirds the intensity of the [M]⁺ peak.
Experimental Protocols
Synthesis of 2,5-Dichloroaniline via Catalytic Hydrogenation
A common and efficient method for the synthesis of 2,5-dichloroaniline is the reduction of 2,5-dichloronitrobenzene.
Materials:
-
2,5-Dichloronitrobenzene
-
Ethanol
-
Catalyst (e.g., Pd/C or a specialized catalyst)[1]
-
Schlenk tube (25 mL)
-
Thermostatic bath
-
Magnetic stirrer
Procedure:
-
To a dry 25 mL Schlenk tube, add the catalyst (e.g., 20 mg), 2,5-dichloronitrobenzene (1 mmol), and ethanol (5 mL).[1]
-
Add hydrazine hydrate (4 mmol) to the mixture.[1]
-
Connect a reflux condenser to the Schlenk tube and place it in a thermostatic bath set to 60 °C.[1]
-
Stir the mixture vigorously at 60 °C.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Analytical Method: HPLC Analysis
High-performance liquid chromatography (HPLC) can be used for the quantitative analysis of 2,5-dichloroaniline.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid or formic acid for MS compatibility.[6]
Procedure:
-
Prepare a standard stock solution of 2,5-dichloroaniline in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known amount of the substance in the mobile phase.
-
Set the HPLC conditions (flow rate, column temperature, injection volume, and detector wavelength).
-
Inject the calibration standards and the sample solution.
-
Quantify the amount of 2,5-dichloroaniline in the sample by comparing its peak area to the calibration curve.
Metabolic and Toxicological Pathways
2,5-Dichloroaniline is classified as a toxic substance. Its toxicity is primarily associated with its effects on the blood, leading to the formation of methemoglobin, which can impair oxygen transport. The metabolism of dichloroanilines generally proceeds through N-oxidation, N-acetylation, and ring hydroxylation.[7]
Applications
2,5-Dichloroaniline is a key building block in several industrial applications:
-
Dyes and Pigments: It is a precursor for the synthesis of various azo dyes and pigments, such as Pigment Yellow 10.
-
Pesticides: It is used as an intermediate in the manufacturing of certain herbicides.[1]
-
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Safety and Handling
2,5-Dichloroaniline is toxic if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may lead to adverse effects on organs. It is also very toxic to aquatic life with long-lasting effects. When handling 2,5-dichloroaniline, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, analysis, and applications of 2,5-dichloroaniline. The tabulated data, detailed experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. A thorough understanding of the information presented here is crucial for its safe and effective use in various scientific and industrial endeavors.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2,5-Dichloroaniline(95-82-9) IR Spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]
- 7. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
